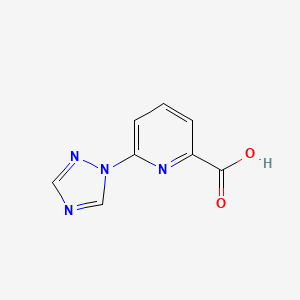
6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid is a compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a heterocyclic organic molecule that contains both pyridine and triazole rings in its structure. The synthesis method of this compound involves the reaction of 2-chloronicotinic acid with sodium azide and copper sulfate.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Synthesis for Antibacterial Purposes : The compound's derivatives have been synthesized and evaluated for antibacterial activity. The derivatives showed promising activity against bacterial strains like Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).
Luminescent Properties
- Formation of Luminescent Metallogel : Certain derivatives form luminescent metallogels with properties like self-healing and strong red luminescence, which have applications in materials science (McCarney et al., 2015).
- Photoluminescence in Coordination Polymers : The compound, when used with different linkers, contributes to creating coordination polymers with distinct photoluminescence properties, beneficial for materials research (Wang et al., 2016).
Anti-Inflammatory and Antimalarial Properties
- Biological Activity Evaluation : A specific derivative exhibited potent anti-inflammation activity in vitro and showed significant antimalarial activity against P. falciparum strain (Meva et al., 2021).
Surface Activity and Catalytic Applications
- Surface Activity and Antimicrobial Properties : Derivatives of the compound have been synthesized with antimicrobial activity and potential as surface active agents (El-Sayed, 2006).
- Catalytic Activity : Derivatives have shown catalytic activity in reactions like the addition of terminal alkynes to imines, indicating potential in synthetic chemistry applications (Drabina et al., 2010).
Structural and Electronic Properties
- Structural Motifs in Crystal Engineering : The compound's derivatives have been examined for their structural motifs and packing arrangements, which is significant for understanding crystallization behavior in material science (Tawfiq et al., 2014).
- Electrochemical Properties : The electrochemical behavior of certain derivatives has been studied, revealing high ionization potentials and good affinity, which is important in the development of electronic materials (Tan et al., 2007).
Coordination Chemistry and Luminescence
- Modulation of Coordination Architectures : The compound has been used to create various cadmium(II) coordination polymers, demonstrating the versatility in forming different structural networks, with applications in coordination chemistry (Wang et al., 2013).
- Fluorescent Silver(I) Bridged Metalloligands : Its derivatives have been utilized in the construction of fluorescent silver(I) metalloligands, showcasing applications in luminescent materials (Cook & Ramsay, 2019).
Eigenschaften
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(11-6)12-5-9-4-10-12/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPSZGAYEKCLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=NC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid | |
CAS RN |
1250552-50-1 |
Source


|
| Record name | 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2898352.png)

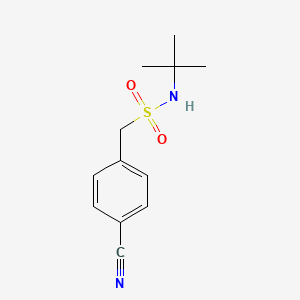
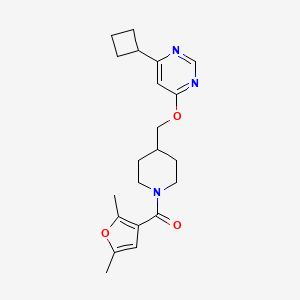
![2-(Benzylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2898358.png)

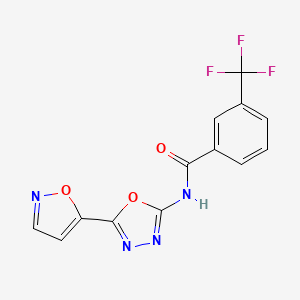
![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2898365.png)
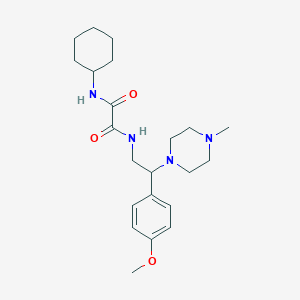

![(E)-methyl 4-((6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2898369.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-3-carboxamide](/img/structure/B2898373.png)
